ethyl 4-[({[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
ETHYL 4-(2-{[7-(4-FLUOROPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a pyrrolopyrimidine core, and an ethyl ester moiety, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-{[7-(4-FLUOROPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include palladium catalysts, fluorinating agents, and esterification reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2-{[7-(4-FLUOROPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
ETHYL 4-(2-{[7-(4-FLUOROPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[7-(4-FLUOROPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, or it may inhibit specific enzymes involved in disease pathways. The exact mechanism depends on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[7-(4-FLUOROPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]ACETATE
- ETHYL (3R,5S,E)-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-(N-METHYLMETHYLSULFONAMIDO)PYRIMIDIN-5-YL]-3,5-DIHYDROXYHEPT-6-ENOATE
Uniqueness
ETHYL 4-(2-{[7-(4-FLUOROPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its specific structural features, such as the combination of a fluorophenyl group and a pyrrolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H19FN4O3S |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H19FN4O3S/c1-2-31-23(30)15-5-9-17(10-6-15)28-19(29)12-32-22-21-20(26-13-27-22)18(11-25-21)14-3-7-16(24)8-4-14/h3-11,13,25H,2,12H2,1H3,(H,28,29) |
InChI Key |
SZFFRYLLWHLMAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=C(C=C4)F |
Origin of Product |
United States |
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